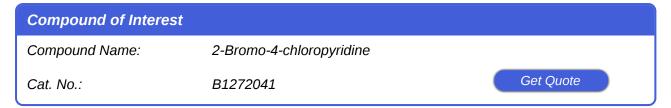


Spectroscopic Data Analysis of 2-Bromo-4chloropyridine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Bromo-4-chloropyridine**, a key intermediate in pharmaceutical and agrochemical synthesis. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, along with standardized experimental protocols for their acquisition. This document is intended to serve as a valuable resource for the characterization and quality control of this important heterocyclic compound.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative spectroscopic data for **2-Bromo-4-chloropyridine**. This data is compiled from analogous compounds and predictive models, providing a reliable reference for experimental verification.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Table 1: Predicted ¹H NMR Spectroscopic Data for **2-Bromo-4-chloropyridine** (500 MHz, CDCl₃)



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~8.35	d	~5.2	H-6
~7.55	d	~1.8	H-3
~7.30	dd	~5.2, ~1.8	H-5

Note: Predicted values are based on spectral data of similar substituted pyridines.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Table 2: Predicted ¹³C NMR Spectroscopic Data for **2-Bromo-4-chloropyridine** (125 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
~151.0	C-6
~145.0	C-2
~142.0	C-4
~129.0	C-5
~125.0	C-3

Note: Predicted values are based on spectral data of similar substituted pyridines.

Mass Spectrometry (MS) Data

Table 3: Predicted Mass Spectrometry Data for 2-Bromo-4-chloropyridine



m/z	Relative Intensity (%)	Assignment
191/193/195	Major	[M]+ (Molecular Ion)
112/114	Moderate	[M - Br]+
156	Minor	[M - CI]+
77	Minor	[C5H3N] ⁺

Note: The isotopic pattern for the molecular ion is due to the presence of Bromine (⁷⁹Br/⁸¹Br) and Chlorine (³⁵Cl/³⁷Cl) isotopes.

IR (Infrared) Spectroscopy Data

Table 4: Predicted IR Absorption Bands for 2-Bromo-4-chloropyridine

Wavenumber (cm⁻¹)	Intensity	Functional Group Assignment
~3100-3000	Medium	C-H stretch (aromatic)
~1580-1550	Strong	C=C/C=N stretch (aromatic ring)
~1450	Strong	C=C/C=N stretch (aromatic ring)
~1100	Medium	C-H in-plane bend
~850	Strong	C-H out-of-plane bend
~1050	Strong	C-Cl stretch
~650	Medium	C-Br stretch

Note: Predicted values are based on characteristic absorption frequencies for substituted pyridines.

Experimental Protocols



The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation: Dissolve approximately 10-20 mg of **2-Bromo-4-chloropyridine** in 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
- ¹H NMR Acquisition:
 - Acquire the spectrum at a probe temperature of 298 K.
 - Use a spectral width of 16 ppm centered at approximately 6 ppm.
 - Employ a 30-degree pulse width with a relaxation delay of 1 second.
 - Accumulate 16 scans to achieve an adequate signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Use a spectral width of 250 ppm centered at approximately 125 ppm.
 - Employ a 30-degree pulse width with a relaxation delay of 2 seconds.
 - Accumulate 1024 scans.
- Data Processing: Process the raw data using appropriate NMR software. Apply a Fourier transform, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the residual CDCl₃ signal in the ¹³C spectrum.



Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

- Sample Introduction: Introduce a dilute solution of **2-Bromo-4-chloropyridine** in methanol into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
- Ionization: Employ Electron Ionization (EI) at 70 eV.
- Mass Analysis: Scan a mass range of m/z 50-300.
- Data Acquisition: Acquire the mass spectrum in full scan mode.
- Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Analyze the isotopic distribution patterns to confirm the presence of bromine and chlorine.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation: As **2-Bromo-4-chloropyridine** is a low-melting solid, a thin film can be prepared by melting a small amount of the sample between two potassium bromide (KBr) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with a small amount of the solid sample placed directly on the crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Collect a background spectrum of the empty sample compartment.
 - Collect the sample spectrum over a range of 4000-400 cm⁻¹.
 - Co-add 16 scans to improve the signal-to-noise ratio.

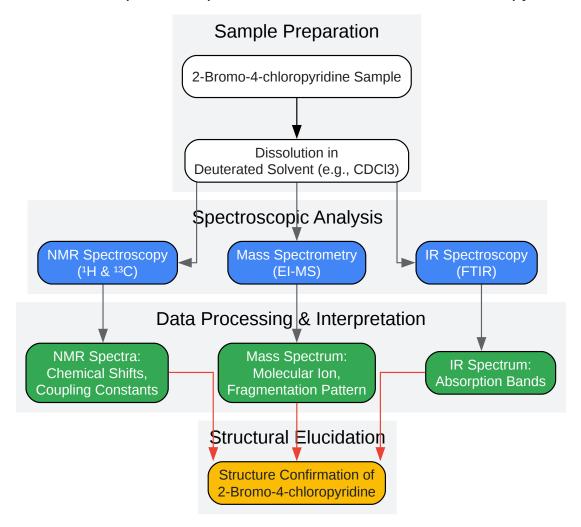


 Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

Visualized Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound such as **2-Bromo-4-chloropyridine**.

Workflow for Spectroscopic Identification of 2-Bromo-4-chloropyridine



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Caption: A flowchart illustrating the process of spectroscopic analysis.

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